methyl 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate
CAS No.: 313525-31-4
Cat. No.: VC6258017
Molecular Formula: C17H15NO5S
Molecular Weight: 345.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313525-31-4 |
|---|---|
| Molecular Formula | C17H15NO5S |
| Molecular Weight | 345.37 |
| IUPAC Name | methyl 2-[6-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl]oxyacetate |
| Standard InChI | InChI=1S/C17H15NO5S/c1-9-4-11-15(5-14(9)23-7-16(19)21-3)22-6-12(17(11)20)13-8-24-10(2)18-13/h4-6,8H,7H2,1-3H3 |
| Standard InChI Key | XTIUPBZFKHSICA-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1OCC(=O)OC)OC=C(C2=O)C3=CSC(=N3)C |
Introduction
Chemical Identity and Basic Properties
Nomenclature and Identifiers
The compound is systematically named methyl 2-[6-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl]oxyacetate under IUPAC guidelines . Its CAS Registry Number, 313525-31-4, serves as a unique identifier across chemical databases. Additional identifiers include:
-
PubChem CID: 746733
-
SMILES: CC1=CC2=C(C=C1OCC(=O)OC)OC=C(C2=O)C3=CSC(=N3)C
-
InChIKey: XTIUPBZFKHSICA-UHFFFAOYSA-N
These identifiers facilitate precise tracking in chemical inventories and literature.
Molecular and Structural Data
The compound’s molecular formula () reflects its hybrid structure, which integrates:
-
A 4H-chromen-4-one (chromone) core substituted at positions 3, 6, and 7.
-
A 2-methylthiazole group at position 3 of the chromone.
-
A methyl acetate side chain at position 7 via an ether linkage .
Key physicochemical properties, such as solubility and melting point, remain unreported in available literature, highlighting a gap in current knowledge .
Structural Analysis and Spectral Characterization
Chromenone Core
The chromenone scaffold, a bicyclic system comprising fused benzene and pyrone rings, is a hallmark of coumarin derivatives. Substitutions at position 3 (thiazole) and 7 (acetate) introduce steric and electronic modifications that influence reactivity and biological interactions . X-ray crystallography of analogous compounds reveals non-planar arrangements between the chromenone core and aryl substituents, with dihedral angles approaching 67° . Such conformational flexibility may enhance binding to biological targets.
Thiazole Moiety
The 2-methylthiazole group at position 3 contributes to the compound’s heterocyclic diversity. Thiazoles are renowned for their electron-rich nature and ability to participate in hydrogen bonding and π-π stacking, traits critical for drug-receptor interactions . The methyl group at position 2 of the thiazole ring likely enhances lipophilicity, potentially improving membrane permeability.
Ester Functionalization
The methyl acetate side chain at position 7 is synthesized via nucleophilic substitution between 7-hydroxy-4-methylchromen-2-one and methyl chloroacetate . This ester group may serve as a prodrug moiety, hydrolyzing in vivo to release acetic acid derivatives.
Synthetic Pathways and Optimization
Stepwise Synthesis
A validated route to analogous thiazole-substituted coumarins involves:
-
Etherification: Reacting 7-hydroxy-4-methylcoumarin with methyl chloroacetate in acetone, catalyzed by anhydrous , yields the intermediate ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate .
-
Amidation: Treating the ester with aqueous ammonia produces the corresponding acetamide .
-
Thioamidation: Phosphorus pentasulfide () converts the amide to a thioamide .
-
Cyclization: Condensation with phenacyl bromides or dichloroacetone forms the thiazole ring .
Adapting this protocol to synthesize the target compound would require substituting phenacyl bromides with 2-methylthiazole precursors.
Analytical Characterization
Synthetic intermediates are typically characterized by:
-
IR Spectroscopy: Peaks at 1753 cm (ester C=O) and 1698 cm (chromenone C=O) .
-
H NMR: Distinct signals for the methyl groups ( 2.1–2.3 ppm), aromatic protons ( 6.7–7.9 ppm), and ester methoxy ( 3.7 ppm) .
-
Mass Spectrometry: Molecular ion peaks (e.g., m/z 249 for related intermediates) confirm molecular weight .
Challenges and Future Directions
Solubility and Bioavailability
The compound’s lipophilic nature (logP ≈ 3.2, estimated) poses formulation challenges. Prodrug strategies or nanoparticle encapsulation could improve aqueous solubility and therapeutic efficacy.
Synthetic Scalability
Current methods rely on multi-step protocols with moderate yields (64–92%) . Flow chemistry and catalytic asymmetric synthesis may streamline production.
Target Validation
High-throughput screening and proteomic profiling are needed to identify precise molecular targets. Collaborative efforts between synthetic chemists and pharmacologists will be essential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume